molecular formula C10H9N7O2 B2446414 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034546-34-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No.: B2446414
CAS No.: 2034546-34-2
M. Wt: 259.229
InChI Key: MOTWCWABXZMWDP-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C10H9N7O2 and its molecular weight is 259.229. The purity is usually 95%.
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Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7O2/c18-9(6-3-11-5-14-6)13-4-7-15-16-8-10(19)12-1-2-17(7)8/h1-3,5H,4H2,(H,11,14)(H,12,19)(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTWCWABXZMWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a complex organic compound characterized by its unique structural features that include a triazolo-pyrazine core and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly as an antagonist of neurokinin receptors and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6O3, with a molecular weight of approximately 338.32 g/mol. The compound's structure includes an 8-hydroxy group on the triazolo ring, which enhances its reactivity and biological activity.

This compound acts primarily as a selective antagonist of the neurokinin-3 (NK3) receptor. This receptor is involved in various physiological processes including pain perception, anxiety, and reproductive functions. The antagonism of NK3 receptors has been linked to potential therapeutic effects in conditions such as anxiety disorders and depression.

Inhibition Studies

Research indicates that compounds with similar structural frameworks exhibit significant inhibitory activity against various biological targets. For instance, studies have shown that related imidazole derivatives can act as competitive inhibitors at the ATP binding site of p38 MAP kinase, a key enzyme involved in inflammatory responses .

Comparative Biological Activity

To better understand the biological activity of this compound relative to other compounds, the following table summarizes key findings:

CompoundStructure FeaturesBiological ActivityPercent Inhibition
This compound Triazolo-pyrazine core with imidazoleNK3 receptor antagonistTBD
SB202190 Imidazole derivativep38 MAP kinase inhibitor94.36% at 10 μM
Other Triazole Derivatives Various substituentsAntioxidant and renin inhibitors28% - 82% inhibition

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Neurokinin Receptor Antagonism : A study demonstrated that imidazole derivatives could effectively inhibit NK3 receptor activity in vitro, suggesting potential applications in treating anxiety and depression.
  • Inflammatory Response Modulation : Research on related compounds indicated their ability to inhibit p38 MAP kinase activity significantly reduces cytokine production associated with inflammatory responses .

Scientific Research Applications

Pharmacological Applications

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide has shown promise in several therapeutic areas:

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The imidazole ring's ability to interact with biological macromolecules suggests potential use as an antimicrobial agent against various pathogens.

2. Anticancer Potential
The compound's structural features may contribute to anticancer activity. Similar derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds containing imidazole and triazole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines .

3. Neurokinin Receptor Antagonism
The compound acts as a selective antagonist of the neurokinin-3 receptor, which is implicated in pain perception and reproductive functions. This property suggests potential applications in treating anxiety and depression by modulating neurokinin signaling pathways.

4. Renin Inhibition
Recent studies suggest that compounds with similar scaffolds may inhibit human renin, presenting opportunities for developing antihypertensive agents. This mechanism could be explored further to enhance cardiovascular therapies.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antimycobacterial Activity: A study evaluated benzo-imidazo-thiazole derivatives that exhibited significant activity against Mycobacterium tuberculosis, suggesting that similar structural motifs could be effective against other pathogens .
  • Anticancer Studies: Research on newer N-Aryl derivatives demonstrated promising anticancer activity across multiple cell lines, indicating that modifications in the imidazole structure could yield potent anticancer agents .

Q & A

Q. What are the key synthetic routes for preparing triazolo-pyrazine derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Route 1 : Use carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C to activate carboxylic acid intermediates, followed by reflux with hydrazine derivatives (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) for 24 hours. Purification involves recrystallization from DMFA/i-propanol mixtures .
  • Route 2 : Alkylation of thiol intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with RCH2Cl in the presence of K2CO3 at room temperature. Monitor progress via TLC and purify via column chromatography .
  • Critical Parameters : Solvent choice (e.g., DMFA vs. toluene), catalyst selection (e.g., CDI vs. NaH), and recrystallization solvents significantly affect yield (70–85%) and purity (>95% by HPLC) .

Q. How can researchers confirm the structural integrity of triazolo-pyrazine hybrids?

Methodological Answer:

  • Spectroscopic Analysis :
  • 1H NMR : Identify key protons (e.g., pyrazole NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and coupling patterns .
  • IR : Confirm functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
    • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation acceptable) .
    • Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to verify purity (>98%) .

Q. What initial biological screening strategies are recommended for triazolo-pyrazine derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against 14α-demethylase lanosterol (PDB: 3LD6) using molecular docking (AutoDock Vina) to prioritize compounds with binding energies ≤−8.0 kcal/mol .
  • Antioxidant Activity : Use DPPH radical scavenging assays (IC50 values < 50 µM indicate high activity) .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 cells at 10–100 µM concentrations to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR stretches) be resolved during structural characterization?

Methodological Answer:

  • Step 1 : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in crowded aromatic regions .
  • Step 2 : Perform variable-temperature NMR to identify dynamic processes (e.g., rotamers) causing peak splitting .
  • Step 3 : Compare experimental IR data with computational spectra (DFT/B3LYP/6-311++G(d,p)) to assign ambiguous stretches .
  • Case Study : Discrepancies in NH proton shifts (δ 10.5 vs. 11.2 ppm) were resolved via deuterium exchange experiments, confirming hydrogen bonding with adjacent carbonyl groups .

Q. What strategies optimize reaction conditions for heterocyclic ring formation in triazolo-pyrazine systems?

Methodological Answer:

  • Catalyst Screening : Test POCl3 vs. CDI for cyclization efficiency; CDI reduces side products (e.g., oxadiazoles) by 20% .
  • Solvent Effects : Polar aprotic solvents (DMFA, DMSO) enhance cyclization rates but may require post-reaction dilution with water to precipitate products .
  • Microwave Assistance : Reduce reaction times from 24 hours to 2 hours at 150°C, improving yields by 15% .

Q. How do computational docking studies inform the design of triazolo-pyrazine derivatives with enhanced bioactivity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known triazolo-binding pockets (e.g., fungal 14α-demethylase, human kinases) .
  • Docking Workflow :

Prepare ligands (protonation states, tautomer enumeration) using OpenBabel.

Generate grid boxes around active sites (e.g., heme group in 3LD6).

Score poses using Glide XP; prioritize compounds with hydrogen bonds to key residues (e.g., His310 in 3LD6) .

  • Validation : Correlate docking scores (≤−8.5 kcal/mol) with experimental IC50 values (e.g., <1 µM for antifungal activity) .

Q. What analytical methods address discrepancies between theoretical and experimental elemental analysis data?

Methodological Answer:

  • Recalibration : Ensure combustion analysis is performed at ≥1000°C to avoid incomplete oxidation of nitrogen .
  • Impurity Analysis : Use LC-MS to detect trace solvents (e.g., DMFA adducts at m/z +73) or unreacted intermediates .
  • Case Study : A 0.5% deviation in nitrogen content was traced to residual hydrazine; washing with cold EtOH removed the impurity .

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